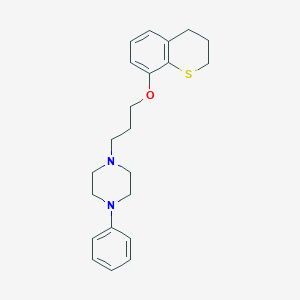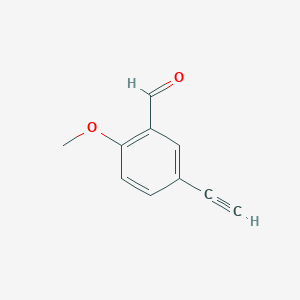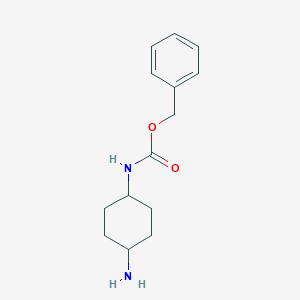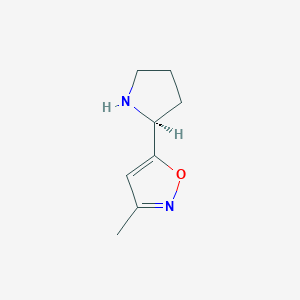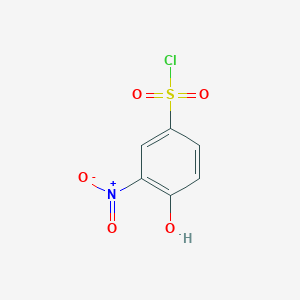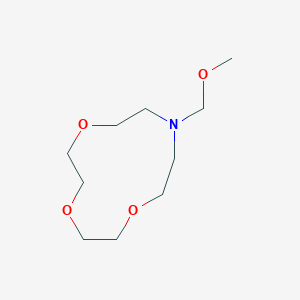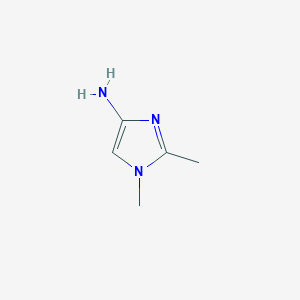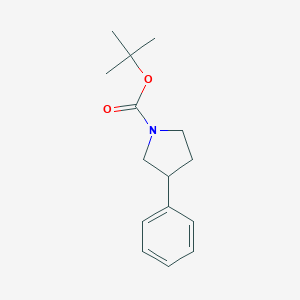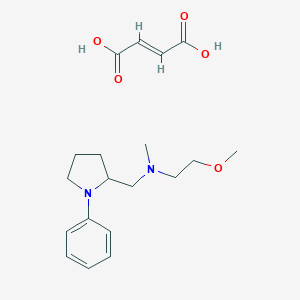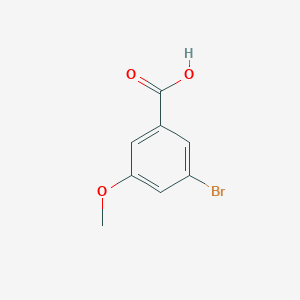![molecular formula C6H7F3O B116359 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane CAS No. 145706-22-5](/img/structure/B116359.png)
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane, also known as TOH, is a synthetic compound that belongs to the class of bicyclic compounds. It has been widely used in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane is not well understood, but it is believed to interact with biological systems by binding to specific receptors or enzymes. 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been reported to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in lab experiments include its high purity, stability, and ease of handling. However, the limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and analyze the compound.
Direcciones Futuras
There are several future directions for the use of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in scientific research. One area of interest is the development of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane-based drugs for the treatment of neurological disorders, such as Alzheimer's and epilepsy. Another direction is the use of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in the synthesis of novel materials with advanced properties, such as self-healing and shape-memory polymers. Additionally, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be used as a probe for studying biological systems, such as the interaction of enzymes with ligands.
Conclusion
In conclusion, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane in various fields of science.
Métodos De Síntesis
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoroethanol with cyclopentadiene, followed by dehydration and hydrogenation. The yield of 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst used.
Aplicaciones Científicas De Investigación
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane has been used in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, 1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane can be incorporated into polymers, coatings, and adhesives to improve their properties, such as thermal stability and water resistance.
Propiedades
Número CAS |
145706-22-5 |
|---|---|
Nombre del producto |
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane |
Fórmula molecular |
C6H7F3O |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7F3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
Clave InChI |
OOOWSTRCAFOXJA-UHFFFAOYSA-N |
SMILES |
C1CC2(C(O2)C(C1)(F)F)F |
SMILES canónico |
C1CC2(C(O2)C(C1)(F)F)F |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane,1,5,5-trifluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



